2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

Catalog No.
S841115
CAS No.
1358582-97-4
M.F
C10H7ClFNO
M. Wt
211.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

CAS Number

1358582-97-4

Product Name

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile

IUPAC Name

2-(2-chloro-4-fluorophenyl)-3-oxobutanenitrile

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

InChI

InChI=1S/C10H7ClFNO/c1-6(14)9(5-13)8-3-2-7(12)4-10(8)11/h2-4,9H,1H3

InChI Key

OETUACOSRMQVSB-UHFFFAOYSA-N

SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl

Canonical SMILES

CC(=O)C(C#N)C1=C(C=C(C=C1)F)Cl

2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile is an organic compound with the molecular formula C₁₀H₇ClFNO. It features a chloro and a fluorine substituent on a phenyl ring, along with a nitrile functional group and a ketone moiety. This compound is notable for its potential applications in medicinal chemistry and material science due to its unique structural features.

There is no current information available on the specific mechanism of action of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile.

  • Chlorine atom: Can be irritating to the skin, eyes, and respiratory system [].
  • Nitrile group: Some nitriles can be toxic upon inhalation or ingestion.
Typical of nitriles and ketones, including:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: The carbonyl group may be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile can be achieved through several methods:

  • Multi-step Synthesis:
    • Starting from a suitable phenol derivative, chlorination and fluorination can be performed to introduce the halogen substituents.
    • The subsequent formation of the ketone and nitrile groups can be accomplished through standard organic transformations such as acylation followed by dehydration.
  • One-pot Reactions:
    • Recent advancements have led to the development of one-pot procedures that combine multiple steps into a single reaction vessel, improving efficiency and yield .

Interaction studies involving 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors relevant to disease pathways, although detailed interaction profiles are still under investigation.

Several compounds share structural similarities with 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-(4-Fluorophenyl)-3-oxobutanenitrileC₁₀H₈FNOLacks chlorine substituent
4-(4-Chlorophenyl)-2-(4-fluorophenyl)-4-oxobutanenitrileC₁₃H₈ClFNOMore complex structure with additional phenyl
4-(2-Fluorophenyl)-2-methyl-4-oxobutanenitrileC₁₁H₁₀FNOContains a methyl group instead of chlorine

The presence of both chlorine and fluorine in 2-(2-Chloro-4-fluorophenyl)-3-oxobutanenitrile distinguishes it from these similar compounds, potentially influencing its reactivity and biological activity.

XLogP3

2.3

Dates

Modify: 2023-08-16

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